2-{5-[3-(Trifluoromethyl)phenyl]-2-furyl}benzothiazole
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Overview
Description
2-{5-[3-(Trifluoromethyl)phenyl]-2-furyl}benzothiazole is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high yields . The reaction generally requires a palladium catalyst, a boron reagent, and a base in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the selection of cost-effective reagents and optimization of reaction conditions are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-{5-[3-(Trifluoromethyl)phenyl]-2-furyl}benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{5-[3-(Trifluoromethyl)phenyl]-2-furyl}benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{5-[3-(Trifluoromethyl)phenyl]-2-furyl}benzothiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The benzothiazole moiety may contribute to the compound’s ability to bind to proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid
- 3,5-Bis(trifluoromethyl)phenylisothiocyanate
- (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
Uniqueness
2-{5-[3-(Trifluoromethyl)phenyl]-2-furyl}benzothiazole is unique due to its combination of a trifluoromethyl group, a furan ring, and a benzothiazole moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C18H10F3NOS |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H10F3NOS/c19-18(20,21)12-5-3-4-11(10-12)14-8-9-15(23-14)17-22-13-6-1-2-7-16(13)24-17/h1-10H |
InChI Key |
FPMVZNDHYCVXRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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